molecular formula C5H10O5 B084370 (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal CAS No. 10323-20-3

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal

Cat. No.: B084370
CAS No.: 10323-20-3
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-WDCZJNDASA-N
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Description

D-Arabinose, also known as (+/-)-arabinose or aloe sugar, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Arabinose is soluble (in water) and a very weakly acidic compound (based on its pKa). D-Arabinose has been primarily detected in feces. Within the cell, D-arabinose is primarily located in the cytoplasm. D-Arabinose exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, D-arabinose can be found in sweet basil and tamarind. This makes D-arabinose a potential biomarker for the consumption of these food products.
Aldehydo-D-arabinose is an aldehydo-arabinose and a D-arabinose. It is an enantiomer of an aldehydo-L-arabinose.

Properties

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1
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InChI Key

PYMYPHUHKUWMLA-WDCZJNDASA-N
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Canonical SMILES

C(C(C(C(C=O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)O)O
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID8041610, DTXSID70858954
Record name Arabinose
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Molecular Weight

150.13 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Arabinose
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CAS No.

147-81-9, 10323-20-3, 20235-19-2
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Reactant of Route 2
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
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(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Reactant of Route 4
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Reactant of Route 5
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Reactant of Route 6
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Customer
Q & A

Q1: What is the molecular formula and weight of DL-Arabinose?

A1: DL-Arabinose has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: Is there any spectroscopic data available for DL-Arabinose?

A2: Yes, [] one study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the structure of DL-Arabinose derivatives, providing insights into their conformational properties. [] Another study used Gas Chromatography-Mass Spectrometry (GC-MS) to identify DL-Arabinose within plant extracts, confirming its presence based on retention time, molecular weight, and fragmentation patterns. [, , , , , ]

Q3: How does the stability of DL-Arabinose vary under different storage conditions?

A3: While specific stability studies on DL-Arabinose were not provided in the research, [] one study investigated the impact of low-temperature storage on pitaya pollen, which revealed changes in D-arabinose 5-phosphate levels. This suggests that temperature can influence the stability of DL-Arabinose and its derivatives.

Q4: Are there any known enzymes that utilize DL-Arabinose as a substrate?

A4: Yes, DL-Arabinose is a substrate for D-arabinose isomerase, an enzyme crucial for D-arabinose metabolism in bacteria. [, , ] This enzyme catalyzes the reversible isomerization of DL-Arabinose to D-ribulose, a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo) - an essential component of lipopolysaccharide in Gram-negative bacteria. [, ]

Q5: How does the structure of DL-Arabinose relate to its interaction with D-arabinose isomerase?

A5: While the provided research doesn't delve into the specifics of the binding interaction, it's known that D-arabinose isomerase exhibits specificity for DL-Arabinose over other sugars. This suggests a precise recognition mechanism based on the stereochemistry of the DL-Arabinose molecule. []

Q6: Are there any known inhibitors of D-arabinose isomerase that utilize structural features similar to DL-Arabinose?

A6: Yes, [] a study found that (hydroxymethyl)-amino methane and its analogs, which share structural similarities with DL-Arabinose, act as non-competitive inhibitors of D-arabinose isomerase. This implies that the amino group and spatial arrangement of functional groups in these molecules play a role in enzyme binding.

Q7: Can copper-containing solids catalyze reactions involving DL-Arabinose?

A7: Yes, [] research has shown that copper(II)-exchanged Y faujasite can catalyze the Ruff oxidative degradation of calcium D-gluconate to D-arabinose in the presence of hydrogen peroxide. While this reaction involves the production of D-arabinose, it highlights the potential for using copper-based catalysts in transformations involving DL-Arabinose derivatives.

Q8: How do structural modifications of DL-Arabinose influence its biological activity?

A8: [] One study investigating isofagomine lactams, which are structurally similar to sugars including DL-Arabinose, found that modifications to the sugar ring significantly impacted their ability to inhibit glycosidases. This suggests that even minor changes to the DL-Arabinose structure could affect its interaction with enzymes and alter its biological activity.

Q9: Are there specific modifications of DL-Arabinose that enhance its ability to act as a glycosidase inhibitor?

A9: While the research doesn't directly address DL-Arabinose modifications for enhanced glycosidase inhibition, [] the study on isofagomine lactams, which are structurally analogous to sugars, suggests that incorporating a lactam ring within the sugar framework can significantly enhance their inhibitory potency against specific glycosidases.

Q10: What are the potential applications of DL-Arabinose in different fields?

A10: DL-Arabinose has several potential applications:

  • Biomedical Research: DL-Arabinose derivatives, like isofagomine lactams, show promise as glycosidase inhibitors, with potential applications in treating diseases like diabetes, viral infections, and cancer. []
  • Food Industry: DL-Arabinose could potentially serve as a low-calorie sweetener, similar to other rare sugars, but further research is needed to assess its taste profile and safety. []
  • Chemical Synthesis: DL-Arabinose serves as a chiral starting material for synthesizing complex molecules, including pharmaceuticals and other biologically active compounds. [, , , , ]

Q11: Does DL-Arabinose interact with the blood-brain barrier?

A11: While specific research on DL-Arabinose and the blood-brain barrier wasn't provided, [] one study mentioned the potential for certain sugars, including D-arabinose, to penetrate the blood-brain barrier when combined with specific amino acids. This suggests that DL-Arabinose might possess some level of interaction with this barrier, although further research is needed to confirm and understand this interaction.

Q12: Does DL-Arabinose play a role in bacterial pathogenesis?

A12: While DL-Arabinose itself might not be directly involved in bacterial pathogenesis, it plays a crucial role in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. [, ] LPS is a major virulence factor, contributing to bacterial evasion of the host immune system and promoting inflammation.

Q13: Can DL-Arabinose influence bacterial hemagglutination?

A13: [] Research on Bacteroides fragilis showed that DL-Arabinose, along with other sugars like D-mannose, D-galactose, and D-xylose, could inhibit hemagglutination induced by certain strains. This suggests a potential role for DL-Arabinose in modulating bacterial adherence to host cells, although the specific mechanisms require further investigation.

Q14: What analytical techniques are commonly used to identify and quantify DL-Arabinose?

A14: Common analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies DL-Arabinose based on its retention time and mass-to-charge ratio. [, , , , , ]
  • Thin-Layer Chromatography (TLC): This technique provides a simple and rapid method for identifying DL-Arabinose based on its migration on a silica gel plate. []

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